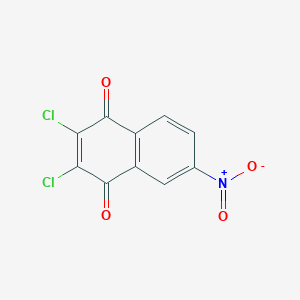

2,3-Dichloro-6-nitronaphthalene-1,4-dione

Description

BenchChem offers high-quality 2,3-Dichloro-6-nitronaphthalene-1,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-6-nitronaphthalene-1,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-6-nitronaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl2NO4/c11-7-8(12)10(15)6-3-4(13(16)17)1-2-5(6)9(7)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKHIWJEMSIMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=C(C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512236 | |

| Record name | 2,3-Dichloro-6-nitronaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29284-76-2 | |

| Record name | 2,3-Dichloro-6-nitronaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Reactive Naphthoquinone Intermediate

An In-Depth Technical Guide to 2,3-Dichloro-6-nitronaphthalene-1,4-dione

For Researchers, Scientists, and Drug Development Professionals

2,3-Dichloro-6-nitronaphthalene-1,4-dione is a substituted naphthoquinone derivative of significant interest in synthetic and medicinal chemistry. As a member of the naphthoquinone family, it belongs to a class of compounds renowned for their diverse biological activities and roles as versatile synthetic precursors. The parent compound, 2,3-dichloro-1,4-naphthoquinone (also known as Dichlone), is a well-documented fungicide and a highly reactive building block for synthesizing complex heterocyclic systems. The addition of a nitro group to this scaffold, as in the title compound, further modulates its electronic properties, enhancing its reactivity and opening new avenues for chemical derivatization.

This guide provides a comprehensive overview of the fundamental properties of 2,3-Dichloro-6-nitronaphthalene-1,4-dione, offering insights into its chemical identity, physicochemical characteristics, synthesis, reactivity, and safe handling protocols. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Part 1: Molecular Identity and Structural Profile

A precise understanding of a compound's structure and its unique identifiers is paramount for any research application. These identifiers ensure accurate sourcing, documentation, and interpretation of experimental data.

Caption: Figure 1. 2D structure of 2,3-Dichloro-6-nitronaphthalene-1,4-dione.

The compound's core is a naphthalene-1,4-dione system. The quinone ring is substituted with two chlorine atoms at the 2 and 3 positions, which are key sites for nucleophilic attack. The benzene ring is substituted with a nitro group at the 6-position, which is a strong electron-withdrawing group that influences the molecule's overall reactivity.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2,3-dichloro-6-nitronaphthalene-1,4-dione | |

| CAS Number | 29284-76-2 | |

| Molecular Formula | C₁₀H₃Cl₂NO₄ | |

| Molecular Weight | 272.04 g/mol |

| Canonical SMILES | `C1=CC

An In-Depth Technical Guide to the Physicochemical Characteristics of 2,3-Dichloro-6-nitronaphthalene-1,4-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of the complex molecule, 2,3-Dichloro-6-nitronaphthalene-1,4-dione. This document is intended to serve as a technical resource for professionals in the fields of chemical research and drug development, offering insights grounded in established scientific principles and available data.

Introduction: Unveiling a Reactive Naphthoquinone

2,3-Dichloro-6-nitronaphthalene-1,4-dione belongs to the naphthoquinone class of organic compounds, which are characterized by a naphthalene ring system with two ketone groups. The presence of two chlorine atoms and a nitro group on this scaffold significantly influences its electronic properties and reactivity, making it a molecule of interest for synthetic chemists and drug discovery scientists. The naphthoquinone core is a common motif in a variety of natural products with a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties. The electron-withdrawing nature of the chloro and nitro substituents in 2,3-Dichloro-6-nitronaphthalene-1,4-dione is anticipated to enhance its electrophilicity, rendering it a potent Michael acceptor and a substrate for nucleophilic substitution reactions.

Physicochemical Profile

A thorough understanding of the physicochemical characteristics of a compound is fundamental to its application in research and development. The following section details the known properties of 2,3-Dichloro-6-nitronaphthalene-1,4-dione.

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₃Cl₂NO₄ | [1] |

| Molecular Weight | 272.04 g/mol | [1] |

| IUPAC Name | 2,3-dichloro-6-nitronaphthalene-1,4-dione | [2] |

| CAS Number | 29284-76-2 | [3] |

| Canonical SMILES | C1=CC2=C(C=C1[O-])C(=O)C(=C(C2=O)Cl)Cl |

Physical Properties

| Property | Value | Source |

| Melting Point | 186 °C | [4][5] |

| Boiling Point (Predicted) | 408.6 ± 45.0 °C | [4] |

| Density (Predicted) | 1.71 ± 0.1 g/cm³ | [4] |

Note: The boiling point and density are predicted values and should be considered as estimates. Experimental verification is recommended.

Solubility

Synthesis and Reactivity

The synthetic route to 2,3-Dichloro-6-nitronaphthalene-1,4-dione and its inherent reactivity are crucial for its utilization as a building block in organic synthesis.

Synthesis

The primary method reported for the synthesis of 2,3-Dichloro-6-nitronaphthalene-1,4-dione is the nitration of 2,3-dichloro-1,4-naphthoquinone.

Reaction Scheme:

Caption: Synthesis of 2,3-Dichloro-6-nitronaphthalene-1,4-dione.

Experimental Protocol (General Procedure):

A detailed, step-by-step experimental protocol with purification is not explicitly available in the reviewed literature. However, a general procedure can be outlined based on the reported reaction conditions[3].

-

Reaction Setup: In a suitable reaction vessel, 2,3-dichloro-1,4-naphthoquinone is dissolved in concentrated sulfuric acid.

-

Nitration: The solution is cooled, and a nitrating agent, such as concentrated nitric acid, is added dropwise while maintaining a controlled temperature.

-

Reaction: The reaction mixture is then heated to 70°C for approximately 3 hours[3].

-

Workup and Purification: The reaction mixture is cooled and poured onto ice, leading to the precipitation of the crude product. The precipitate is then collected by filtration, washed with water, and purified, likely through recrystallization from an appropriate solvent.

Causality Behind Experimental Choices:

-

Sulfuric Acid: Acts as both a solvent and a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Controlled Temperature: The nitration of aromatic compounds is an exothermic reaction. Careful temperature control is necessary to prevent over-nitration and the formation of unwanted byproducts.

-

Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Reactivity

The reactivity of 2,3-Dichloro-6-nitronaphthalene-1,4-dione is dominated by the electrophilic nature of the naphthoquinone ring, which is further enhanced by the electron-withdrawing effects of the two chlorine atoms and the nitro group.

Nucleophilic Aromatic Substitution (SNAr):

The chlorine atoms at the 2- and 3-positions are highly susceptible to displacement by nucleophiles. This reactivity is a cornerstone of the synthetic utility of the parent compound, 2,3-dichloro-1,4-naphthoquinone, which readily reacts with a wide range of nucleophiles including amines, thiols, and alkoxides[1]. The nitro group in the 6-position is expected to further activate the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.

Caption: Generalized SNAr mechanism.

This high reactivity allows for the facile introduction of various functional groups, making it a valuable scaffold for the synthesis of diverse chemical libraries for biological screening.

Potential Applications in Drug Development

Naphthoquinone derivatives have a rich history in medicinal chemistry, with many exhibiting significant biological activities.

Cytotoxic and Anticancer Potential

The naphthoquinone scaffold is present in several clinically used anticancer drugs. The mechanism of action is often attributed to their ability to undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells, and their ability to act as Michael acceptors, leading to the alkylation of biological macromolecules[7]. A related compound, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone, has demonstrated significant cytotoxic effects against both androgen-dependent and -independent prostate cancer cell lines[8]. While specific cytotoxic data for 2,3-Dichloro-6-nitronaphthalene-1,4-dione is not yet available, its structural features suggest it is a promising candidate for investigation as an anticancer agent.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2,3-Dichloro-6-nitronaphthalene-1,4-dione is not publicly available. Therefore, it must be handled with extreme caution, assuming it is a hazardous substance. The following precautions are based on the safety information for structurally related compounds such as 2,3-dichloronitrobenzene and 1-nitronaphthalene[9][10].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

In case of exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting.

Seek immediate medical attention in all cases of exposure.

Future Directions

2,3-Dichloro-6-nitronaphthalene-1,4-dione represents a promising, yet underexplored, molecule. Future research should focus on:

-

Detailed Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol and complete spectral characterization (¹H NMR, ¹³C NMR, IR, UV-Vis, and mass spectrometry) are crucial for its wider adoption by the scientific community.

-

Exploration of Reactivity: A systematic investigation of its reactions with a diverse range of nucleophiles will expand its synthetic utility.

-

Biological Evaluation: Comprehensive screening for its biological activities, particularly its anticancer, antibacterial, and antifungal properties, is warranted.

References

- Buzbee, T. R., & Ecke, G. G. (1969). U.S. Patent No. 3,433,812. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.

- Chen, J., et al. (2020). CN Patent No. 111646907A. [URL: https://patents.google.

- Crysdot LLC. (n.d.). 2,3-Dichloro-6-nitronaphthalene-1,4-dione. Retrieved from [URL: https://www.crysdot.com/cas/29284-76-2]

- Fisher Scientific. (n.d.). Safety Data Sheet: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. [URL: https://www.fishersci.com/store/msds?partNumber=AC113300050&productDescription=2%2C3-DICHLORO-5%2C6-DICYANO-1%2C4-BENZOQUINONE%2C+98%25&vendorId=VN00032119&countryCode=US&language=en]

- Gondru, R., et al. (2021). Reactions of 2, 3-Dibromonaphthalene-1, 4-Dione and Pyridyl Amines: X-ray Structures, DFT Investigations, and Selective Detection of Hg2+ Ions. ChemistrySelect, 6(9), 2189-2197. [URL: https://www.researchgate.net/publication/349557077_Reactions_of_2_3-Dibromonaphthalene-1_4-Dione_and_Pyridyl_Amines_X-ray_Structures_DFT_Investigations_and_Selective_Detection_of_Hg2_Ions]

- Journal of the American Chemical Society. (2017). Supporting Information for "A General Method for the Synthesis of 2,3-Disubstituted-1,4-Naphthoquinones". Journal of the American Chemical Society, 139(45), 16032-16035. [URL: https://www.chemicalbook.com/synthesis/29284-76-2.htm]

- MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. [URL: https://www.mdpi.com/1422-0067/25/15/8162]

- Maurya, H. K. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. International Journal of Research -GRANTHAALAYAH, 7(10), 293-347. [URL: https://www.granthaalayah.com/index.php/granthaalayah/article/view/3525]

- Maurya, H. K., & Singh, R. (2021). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. ResearchGate. [URL: https://www.researchgate.net/publication/350356909_SYNTHETIC_AND_BIOLOGICAL_UTILITY_OF_23-DICHLORO-14-NAPHTHOQUINONE_A_REVIEW]

- Patan, A., Göksel, F. S., & Ayla, S. S. (2021). Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(8), 751-758. [URL: https://www.researchgate.net/publication/350356909_Reactions_of_23-dichloro-14-naphthoquinone_with_piperidine_amine_and_some_thiol_nucleophile]

- PubChem. (n.d.). 2,3-Dichloro-6-nitro-1,4-naphthoquinone. Retrieved from [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12883018]

- PubChem. (n.d.). 2,3-Dichloro-6-nitronaphthalene-1,4-dione. Retrieved from [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dichloro-6-nitronaphthalene-1_4-dione]

- Sigma-Aldrich. (2024). Safety Data Sheet: 1-Nitronaphthalene. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/103594]

- Silva, M. M., et al. (2012). Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines. Anticancer Research, 32(1), 169-175. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3432420/]

- Stoddard, E. G., et al. (2017). A General Method for the Synthesis of 2,3-Disubstituted-1,4-Naphthoquinones. Journal of the American Chemical Society, 139(45), 16032-16035.

- TCI Chemicals. (n.d.). 2,3-Dichloro-1,4-naphthoquinone. Retrieved from [URL: https://www.tcichemicals.com/IN/en/p/D0384]

- Alfa Chemistry. (n.d.). 2,3-Dichloro-6-nitro-1,4-naphthoquinone. Retrieved from [URL: https://www.alfa-chemistry.com/cas_29284-76-2.htm]

- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-nitronaphthalene. Retrieved from [URL: https://www.benchchem.

- CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 1-Nitronaphthalene. [URL: https://www.cdhfinechemical.com/images/product/msds/1-NITRO_NAPHTHALENE_611505_1625725149.pdf]

- Copeland, R. L., et al. (2007). Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone in androgen-dependent and -independent prostate cancer cell lines. Anticancer Research, 27(4B), 2347-2353. [URL: https://pubmed.ncbi.nlm.nih.gov/17595773/]

- Cole-Parmer. (n.d.). Material Safety Data Sheet: 1-Nitronaphthalene, 99%. [URL: https://www.coleparmer.in/msds/1-Nitronaphthalene%2C%2099%25-29284-76-2.pdf]

- PubChem. (n.d.). 2,3-Dichloro-2,3-dihydronaphthalene-1,4-dione. Retrieved from [URL: https://pubchem.ncbi.nlm.nih.gov/compound/344279]

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2,3-Dichloro-1,4-naphthoquinone. Retrieved from [URL: https://www.tcichemicals.com/IN/en/p/D0384]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 2,3-Dichloro-6-nitronaphthalene-1,4-dione | C10H3Cl2NO4 | CID 12883018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-DICHLORO-6-NITRO-1,4-NAPHTHOQUINONE synthesis - chemicalbook [chemicalbook.com]

- 4. 2,3-DICHLORO-6-NITRO-1,4-NAPHTHOQUINONE | 29284-76-2 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. carlroth.com [carlroth.com]

- 7. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone in androgen-dependent and -independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to 2,3-Dichloro-6-nitronaphthalene-1,4-dione (CAS: 29284-76-2): A Versatile Scaffold for Synthetic Chemistry and Drug Discovery

Executive Summary

This document provides a comprehensive technical overview of 2,3-Dichloro-6-nitronaphthalene-1,4-dione (CAS No. 29284-76-2), a key intermediate in synthetic organic chemistry and a promising scaffold for drug discovery. As a member of the nitro-substituted dichloronaphthoquinone class, this compound's core value lies in its pronounced electrophilicity at the C2 and C3 positions, making it an exceptionally reactive substrate for nucleophilic aromatic substitution. This guide details its physicochemical properties, provides a validated synthesis protocol, explores its fundamental reactivity, and discusses its potential applications in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents. Detailed experimental protocols and safety guidelines are provided to equip researchers and drug development professionals with the necessary knowledge for its effective and safe utilization.

Introduction: The Naphthoquinone Core in Drug Discovery

The 1,4-naphthoquinone motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1] Notable examples range from the essential nutrient Vitamin K to potent anticancer agents like doxorubicin. The biological activity of naphthoquinones is often attributed to their ability to accept electrons and participate in redox cycling, generating reactive oxygen species, or to act as Michael acceptors, alkylating biological nucleophiles such as cysteines in proteins.[1][2]

Within this class, 2,3-dichloro-1,4-naphthoquinone (commonly known as dichlone) is a well-established synthetic precursor. The two chlorine atoms are excellent leaving groups, rendering the quinone core highly susceptible to sequential or simultaneous nucleophilic substitution.[1] This reactivity allows for the systematic construction of large libraries of derivatives with diverse functionalities. The subject of this guide, 2,3-Dichloro-6-nitronaphthalene-1,4-dione, is a functionalized analog of dichlone. The addition of a strongly electron-withdrawing nitro group to the aromatic ring is anticipated to further enhance the electrophilicity of the C2 and C3 positions, potentially modulating its reactivity and the biological properties of its derivatives.

Physicochemical Profile

A summary of the key physicochemical properties of 2,3-Dichloro-6-nitronaphthalene-1,4-dione is presented below. This data is essential for planning chemical reactions, purification, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 29284-76-2 | [3][4][5] |

| Molecular Formula | C₁₀H₃Cl₂NO₄ | [3][4][5] |

| Molecular Weight | 272.04 g/mol | [3][4][5] |

| IUPAC Name | 2,3-dichloro-6-nitronaphthalene-1,4-dione | [5] |

| Melting Point | 186 °C | [3][4] |

| Boiling Point | 408.58 °C at 760 mmHg | [3][4] |

| Density | 1.715 g/cm³ | [3][4] |

| Appearance | Pale yellow solid (inferred) | |

| SMILES | C1=CC2=C(C=C1[O-])C(=O)C(=C(C2=O)Cl)Cl | [3][5] |

| InChIKey | NQKHIWJEMSIMRV-UHFFFAOYSA-N | [3][5] |

Synthesis and Chemical Reactivity

The most direct route to 2,3-Dichloro-6-nitronaphthalene-1,4-dione is the electrophilic nitration of the commercially available precursor, 2,3-dichloro-1,4-naphthoquinone (Dichlone).[6] The reaction proceeds by treating the starting material with a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich naphthalene ring.

The synthetic utility of this compound stems from its high reactivity towards nucleophiles. The electron-withdrawing effects of the two carbonyl groups, the two chlorine atoms, and the nitro group make the C2 and C3 positions highly electron-deficient and thus prime targets for nucleophilic attack. This allows for the displacement of one or both chloride ions by a wide variety of nucleophiles, including amines, thiols, and alkoxides.[1][7] This facile substitution is the cornerstone of its application as a molecular scaffold.

Applications in Medicinal Chemistry and Drug Discovery

While direct biological data for 2,3-Dichloro-6-nitronaphthalene-1,4-dione is scarce, its structural similarity to other biologically active naphthoquinones provides a strong rationale for its use as a starting point for drug discovery programs.

-

A Scaffold for Anticancer Agents: Many naphthoquinone derivatives exhibit potent anticancer activity.[1] For instance, the compound BH10 (2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione) was identified as being selectively cytotoxic to cancer cells by targeting glucose metabolism, a pathway known as the Warburg effect.[2] The title compound provides an ideal starting point to generate a library of analogs by reacting it with various amines, thiols, or other nucleophiles to explore structure-activity relationships (SAR) and optimize potency and selectivity.

-

Antimicrobial Potential: Naphthoquinones are well-known for their antifungal and antibacterial properties.[1] The reactivity of the C-Cl bonds allows for the introduction of pharmacophores known to be associated with antimicrobial activity, creating hybrid molecules with potentially novel mechanisms of action.[8]

-

Chemical Biology Probes: The reactive nature of the scaffold can be exploited to create chemical probes. For example, by reacting it with a nucleophile attached to a reporter tag (like biotin or a fluorophore), researchers can synthesize tools to identify protein targets, as was done with biotinylated-BH10 to identify Keap1 as a potential target.[2]

Experimental Protocol: Synthesis of a Substituted Naphthoquinone Derivative

This protocol describes a representative nucleophilic substitution reaction using piperidine as the nucleophile, adapted from methodologies for similar compounds.[7]

Objective: To synthesize 2-chloro-3-(piperidin-1-yl)-6-nitronaphthalene-1,4-dione.

Materials:

-

2,3-Dichloro-6-nitronaphthalene-1,4-dione (1.0 eq)

-

Piperidine (1.1 eq)

-

Ethanol (anhydrous)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

Chloroform or Dichloromethane

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (optional, for heating)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,3-Dichloro-6-nitronaphthalene-1,4-dione (1.0 eq) in anhydrous ethanol (approx. 20 mL per gram of starting material).

-

Addition of Base: Add sodium carbonate (2.0 eq) to the solution. The base serves to neutralize the HCl byproduct generated during the reaction.

-

Nucleophile Addition: While stirring vigorously at room temperature, add piperidine (1.1 eq) dropwise to the suspension.

-

Reaction Monitoring: The color of the solution should change almost immediately. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours at room temperature.

-

Work-up: a. Once the starting material is consumed, add chloroform or dichloromethane (approx. 30 mL) to the reaction mixture. b. Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL) to remove ethanol and inorganic salts. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purification & Characterization: a. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water). b. Self-Validation: The final product should be characterized to confirm its identity. Expected results include:

- ¹H NMR: Signals corresponding to the piperidine protons and the aromatic protons of the naphthoquinone core.

- Mass Spectrometry: A molecular ion peak corresponding to the expected mass of the product (C₁₅H₁₃ClN₂O₄).

- FT-IR: Characteristic peaks for the carbonyl (C=O) and nitro (NO₂) groups.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related structures like dichlone and other nitrated aromatic compounds suggest the following precautions are mandatory.[9][10][11]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[13]

-

Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[9]

-

-

Handling:

-

First Aid:

-

Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[12]

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[9]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[12]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. This compound is expected to be toxic to aquatic life.[10]

Conclusion

2,3-Dichloro-6-nitronaphthalene-1,4-dione is a high-value synthetic intermediate whose true potential lies in its role as a versatile chemical scaffold. Its predictable and efficient reactivity with nucleophiles provides a robust platform for the generation of diverse molecular libraries. For researchers in drug discovery and medicinal chemistry, this compound represents an excellent starting point for developing novel therapeutics targeting a range of diseases, from cancer to microbial infections. Adherence to rigorous safety protocols is essential when handling this reactive and potentially hazardous compound.

References

-

Crysdot LLC. (n.d.). 2,3-Dichloro-6-nitronaphthalene-1,4-dione. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dichloro-6-nitronaphthalene-1,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). 2,3-Dichloro-6-nitronaphthalene-1,4-dione. Retrieved from [Link]

- Maurya, H. K. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. International Journal of Research - Granthaalayah, 7(10), 293-347.

-

PubChem. (n.d.). 2,3-Dichloro-5-nitro-1,4-dihydronaphthalene-1,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

- Al-Mokalled, G., et al. (2024). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry.

- Patan, A., et al. (2021). Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile.

- Buzbee, T. R., & Ecke, G. G. (1969). U.S. Patent No. 3,433,812. Washington, DC: U.S.

-

PubChem. (n.d.). 2,3-Dichloro-2,3-dihydronaphthalene-1,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Dichlone. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Nitronaphthalene. Retrieved from [Link]

- Öztürk, H., et al. (2023). Synthesis, Characterization and Investigation of Antimicrobial Activities of New Naphthoquinone Compounds from 2-(butylthio)-3-chloronaphthalene-1,4-dione. Sinop Üniversitesi Fen Bilimleri Dergisi.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. echemi.com [echemi.com]

- 5. 2,3-Dichloro-6-nitronaphthalene-1,4-dione | C10H3Cl2NO4 | CID 12883018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-DICHLORO-6-NITRO-1,4-NAPHTHOQUINONE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

A Comprehensive Guide to the Structural Elucidation of 2,3-Dichloro-6-nitronaphthalene-1,4-dione

Foreword: The Imperative of Unambiguous Structural Verification

In the realm of chemical research and drug development, the precise structural characterization of a molecule is the bedrock upon which all subsequent investigations are built. An erroneously assigned structure can invalidate extensive biological screening, mechanistic studies, and synthetic efforts, leading to a significant loss of time and resources. The subject of this guide, 2,3-Dichloro-6-nitronaphthalene-1,4-dione, a member of the biologically significant naphthoquinone class, presents a fascinating case for rigorous structural analysis. Its architecture, featuring a halogenated quinone ring and a nitrated aromatic system, necessitates a multi-faceted analytical approach to ensure every atomic connection and substitution pattern is confirmed beyond doubt.

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven workflow designed specifically for this molecule. As researchers and scientists, our goal is not merely to collect data but to ask the right questions of the molecule and select the appropriate analytical tools to answer them. This guide embodies that philosophy, detailing not just the "how" but the "why" behind each experimental choice, creating a self-validating system of inquiry that culminates in an unambiguous structural assignment.

Initial Assessment: Establishing the Molecular Framework

Before delving into the fine details of atomic connectivity, the foundational properties of the molecule—its elemental composition and the key functional groups it comprises—must be established. This initial phase utilizes techniques that provide a broad, yet essential, overview of the compound.

High-Resolution Mass Spectrometry (HRMS): Beyond Molecular Weight

Expertise & Experience: The first and most critical question is, "What is the molecule's elemental formula?" While standard mass spectrometry provides a nominal mass, it is often insufficient to distinguish between isobaric compounds (different formulas with the same nominal mass). High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing mass accuracy to within a few parts per million (ppm). This precision allows for the confident determination of the elemental formula. For 2,3-Dichloro-6-nitronaphthalene-1,4-dione, this is the first line of evidence.

Trustworthiness: The power of HRMS for this specific molecule is twofold. First, it confirms the overall formula, C₁₀H₃Cl₂NO₄.[1][2][3] Second, and crucially, it provides an internal validation for the presence of two chlorine atoms. Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will exhibit a characteristic isotopic cluster for the molecular ion [M]⁺, with major peaks at M, M+2, and M+4 in a relative intensity ratio of approximately 9:6:1. Observing this pattern is a non-negotiable proof point.

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

Ionization: Employ Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for its soft ionization, which maximizes the abundance of the molecular ion.

-

Data Acquisition: Acquire the spectrum in positive or negative ion mode. The data should be collected over a mass range that comfortably includes the expected molecular weight (e.g., 100-500 m/z).

-

Analysis: Identify the molecular ion cluster. Compare the measured accurate mass of the monoisotopic peak with the theoretical mass calculated for C₁₀H₃Cl₂NO₄. The mass error should be less than 5 ppm. Verify the isotopic distribution pattern against the theoretical pattern for a dichlorinated compound.

| Parameter | Theoretical Value (C₁₀H₃Cl₂NO₄) | Expected Experimental Finding |

| Monoisotopic Mass | 270.9440 Da | 270.9440 ± 0.0014 Da |

| [M]⁺ Peak | 100% (relative abundance) | ~100% |

| [M+2]⁺ Peak | 64.9% (relative abundance) | ~65% |

| [M+4]⁺ Peak | 10.5% (relative abundance) | ~11% |

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

Expertise & Experience: With the elemental formula established, FTIR spectroscopy is employed to identify the key functional groups. This technique works on the principle that chemical bonds vibrate at specific, quantifiable frequencies upon absorbing infrared radiation. It provides rapid, confirmatory evidence for the presence of the carbonyls (C=O) of the quinone system and the nitro group (NO₂).

Trustworthiness: The spectrum acts as a molecular fingerprint. The presence of strong, characteristic absorption bands in the expected regions for quinone C=O and nitro N-O stretching provides corroborating evidence that aligns with the molecular formula derived from HRMS. The absence of bands for other groups (e.g., O-H or N-H stretches) is equally informative, confirming the molecule's proposed structure.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. No KBr pellet preparation is necessary, making this a rapid and efficient method.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be taken and automatically subtracted from the sample spectrum.

-

Analysis: Identify the characteristic absorption peaks and assign them to their corresponding functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~1670-1690 | C=O Stretch | Quinone Carbonyls |

| ~1590-1610 | C=C Stretch | Aromatic Ring |

| ~1520-1560 | Asymmetric N-O Stretch | Nitro Group (NO₂) |

| ~1340-1380 | Symmetric N-O Stretch | Nitro Group (NO₂) |

| ~700-850 | C-Cl Stretch | Aryl Halide |

High-Resolution Mapping: The Power of Nuclear Magnetic Resonance (NMR)

Having confirmed the molecular formula and key functional groups, NMR spectroscopy is deployed to elucidate the precise atomic connectivity. It is the most powerful tool for determining the carbon-hydrogen framework and the relative positions of substituents. For a molecule like 2,3-Dichloro-6-nitronaphthalene-1,4-dione, a suite of 1D and 2D NMR experiments is essential for an unambiguous assignment.[4][5]

Overall NMR Strategy Workflow

The logical flow of the NMR analysis is crucial for efficiently piecing together the molecular puzzle.

Caption: Logical workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Locating the Protons

Expertise & Experience: The proposed structure contains three aromatic protons on the nitrated ring. ¹H NMR will confirm this count and provide crucial information about their chemical environment and spatial relationships through chemical shifts and spin-spin coupling. The electron-withdrawing nature of the nitro group and the quinone system will shift these protons significantly downfield.

Trustworthiness: The splitting patterns (e.g., doublet, doublet of doublets) and coupling constants (J-values) must be consistent with the proposed ABC spin system of the protons at the C5, C7, and C8 positions. This provides a rigorous check on the substitution pattern of the aromatic ring.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire a standard 1D proton spectrum.

-

Analysis: Integrate the signals to confirm the presence of three protons. Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons (H-5, H-7, H-8).

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Experience: The molecule is asymmetric, meaning all ten carbon atoms should be chemically distinct and produce ten unique signals in the ¹³C{¹H} NMR spectrum. This experiment provides a direct count of the carbon atoms, which must match the formula from HRMS. Furthermore, the chemical shifts of these carbons are highly indicative of their chemical environment.

Trustworthiness: The presence of signals in the characteristic regions for quinone carbonyls (~175 ppm), carbons attached to chlorine, the carbon bearing the nitro group, and aromatic CH carbons provides a strong validation of the structure. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups, confirming the presence of three CH carbons and seven quaternary carbons (including C=O).

-

Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans are required to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

-

Analysis: Identify the ten distinct carbon signals and assign them based on their expected chemical shifts.

| Position | ¹H NMR (Predicted δ, ppm, Multiplicity, J Hz) | ¹³C NMR (Predicted δ, ppm) |

| 1 | - | ~176 (C=O) |

| 2 | - | ~145 (C-Cl) |

| 3 | - | ~147 (C-Cl) |

| 4 | - | ~175 (C=O) |

| 4a | - | ~132 (Quaternary C) |

| 5 | ~8.2 (d, J ≈ 2.5) | ~125 (CH) |

| 6 | - | ~149 (C-NO₂) |

| 7 | ~8.4 (dd, J ≈ 8.5, 2.5) | ~130 (CH) |

| 8 | ~8.0 (d, J ≈ 8.5) | ~128 (CH) |

| 8a | - | ~131 (Quaternary C) |

| Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. |

2D NMR: Connecting the Dots

Expertise & Experience: While 1D NMR provides the list of parts, 2D NMR provides the assembly instructions. For a definitive proof of structure, experiments that show correlations between nuclei are indispensable.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are spin-coupled. For this molecule, it will show a cross-peak between H-7 and H-8 (strong, ortho coupling) and between H-5 and H-7 (weak, meta coupling), confirming their relative positions.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It will show three cross-peaks, definitively linking the signals for H-5, H-7, and H-8 to their corresponding carbon signals (C-5, C-7, and C-8).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this structure. It reveals longer-range (2-3 bond) correlations between protons and carbons. These correlations stitch the entire molecule together.

Trustworthiness: The HMBC spectrum provides the ultimate, unambiguous proof. Key expected correlations that would lock in the structure include:

-

H-5 to C-4, C-7, and C-8a: Connects the aromatic ring to the quinone system.

-

H-7 to C-5 and C-8a: Confirms the connectivity within the aromatic ring.

-

H-8 to C-1, C-6, and C-4a: Links the other side of the aromatic ring to the quinone and confirms the position of the nitro group at C-6 (via the C-6 correlation).

The observation of these specific long-range correlations leaves no room for ambiguity regarding the placement of the chloro, nitro, and carbonyl substituents.

Caption: Key HMBC correlations confirming the molecular structure.

Conclusion: A Synthesized, Self-Validated Structural Proof

The structure of 2,3-Dichloro-6-nitronaphthalene-1,4-dione is not elucidated by a single experiment but by the confluence of evidence from a suite of orthogonal analytical techniques. The process begins broadly with HRMS, which establishes the elemental formula and the presence of two chlorine atoms. FTIR confirms the expected functional groups. The investigation then narrows, using a comprehensive set of 1D and 2D NMR experiments to meticulously map the atomic framework. Each piece of data validates the others: the proton count from ¹H NMR aligns with the CH signals in the ¹³C NMR and HSQC. The coupling constants in the ¹H NMR are explained by the proton network revealed in the COSY. Finally, the long-range HMBC correlations act as the definitive proof, connecting every fragment into the single, unambiguous structure of 2,3-Dichloro-6-nitronaphthalene-1,4-dione. This integrated, causality-driven approach ensures the highest level of scientific integrity and confidence in the final structural assignment.

References

- CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline.

- Reactions of 2, 3-Dibromonaphthalene-1, 4-Dione and Pyridyl Amines: X-ray Structures, DFT Investigations, and Selective Detectio.

-

2,3-Dichloro-6-nitronaphthalene-1,4-dione | C10H3Cl2NO4 | CID 12883018 . PubChem. [Link]

-

2,3-Dichloro-6-nitronaphthalene-1,4-dione . Crysdot LLC. [Link]

-

2,3-Dichloro-2,3-dihydronaphthalene-1,4-dione . PubChem. [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones . National Center for Biotechnology Information. [Link]

-

Structure Elucidation of Phytoconstituents . SlideShare. [Link]

-

Computer-Assisted Structure Elucidation (CASE): Past, Present, and Future . ACD/Labs. [Link]

-

Notes M Pharm I Semester Subject ''Pythochemestry''Chapter - ''Structure Elucidation'' . PDF. [Link]

-

Analytical techniques in the study of highly-nitrated nitrocellulose . ResearchGate. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones . MDPI. [Link]

Sources

- 1. 2,3-Dichloro-6-nitronaphthalene-1,4-dione | C10H3Cl2NO4 | CID 12883018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2,3-DICHLORO-6-NITRO-1,4-NAPHTHOQUINONE synthesis - chemicalbook [chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. Structure elucidation phyto .pptx [slideshare.net]

An In-depth Technical Guide to the Discovery and History of Nitronaphthoquinones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of nitronaphthoquinones, from their initial discovery rooted in the 19th-century synthetic dye industry to their contemporary evaluation as promising therapeutic agents. It is designed to offer not just a historical overview but also a practical, in-depth understanding of their synthesis, chemical properties, and biological mechanisms of action, equipping researchers with the knowledge to explore their potential in drug development.

Part 1: A Journey Through Time: The Discovery and Historical Significance of Nitronaphthoquinones

The story of nitronaphthoquinones begins not in the realm of medicine, but in the vibrant world of 19th-century synthetic chemistry, driven by the burgeoning textile industry's demand for new and vivid colors.[1][2][3][4] The discovery of this class of compounds is intrinsically linked to the nitration of naphthalene derivatives, a key process in the creation of early synthetic dyes.

A pivotal moment in this narrative is the synthesis of Martius Yellow , chemically known as 2,4-dinitro-1-naphthol, by the German chemist Karl Alexander von Martius in 1868.[5][6][7] This vibrant yellow dye was prepared by the nitration of 1-naphthol.[5][6] The synthesis of Martius Yellow was a significant achievement, demonstrating the potential of nitrated naphthalene derivatives as colorants. It was widely used for dyeing wool and silk and even as a mothproofing agent.[5][6] The method of its synthesis, often an indirect nitration involving an initial sulfonation of α-naphthol followed by nitration, highlights the sophisticated chemical strategies being developed during this period.[6][7]

Following the discovery of Martius Yellow, other nitronaphthoquinones emerged as important intermediates in the synthesis of other dyes. For instance, 5-nitro-1,4-naphthoquinone became a crucial precursor for the production of aminoanthraquinones, which are themselves used in the synthesis of a variety of dyes.[8][9] The nitration of 1,4-naphthoquinone to produce 5-nitro-1,4-naphthoquinone is a well-established industrial process.[10] This historical context underscores that the initial interest in nitronaphthoquinones was purely industrial, with their biological activities remaining unexplored for many years.

The transition from dye chemistry to medicinal chemistry for naphthoquinones in general, and later for nitronaphthoquinones, reflects a broader trend in the history of drug discovery, where compounds initially synthesized for one purpose were later found to have significant biological effects.[11]

Part 2: Synthesis and Chemical Properties of Nitronaphthoquinones

The synthesis of nitronaphthoquinones can be broadly categorized into two main approaches: the nitration of a pre-existing naphthoquinone core and the construction of the nitronaphthoquinone skeleton from smaller precursors.

Direct Nitration of Naphthoquinones

The direct nitration of 1,4-naphthoquinone is a common method for the synthesis of 5-nitro-1,4-naphthoquinone. This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid.[10] The position of nitration is influenced by the existing carbonyl groups on the quinone ring.

A key parameter in this reaction is the "dehydrating value of sulfuric acid," which must be carefully controlled to ensure the selective introduction of the nitro group at the 5-position and to prevent unwanted side reactions.[10]

Synthesis from Nitrated Precursors

An alternative approach involves the synthesis of nitronaphthoquinones from already nitrated starting materials. For example, 5-nitro-1,4-naphthoquinones can be prepared by the oxidation of 1-nitronaphthalene.[12] This method avoids the direct nitration of the sensitive naphthoquinone ring system.

Synthesis of Other Nitronaphthoquinone Derivatives

A variety of substituted nitronaphthoquinones can be synthesized by reacting a suitable precursor, such as 2,3-dichloro-5-nitro-1,4-naphthoquinone, with various nucleophiles. This allows for the introduction of diverse functional groups, leading to the creation of libraries of compounds for biological screening.[13][14][15]

Chemical and Redox Properties

The chemical reactivity of nitronaphthoquinones is dominated by the electron-withdrawing nature of both the quinone and the nitro groups. This makes the aromatic ring susceptible to nucleophilic substitution reactions.

A crucial aspect of their chemistry, particularly in a biological context, is their ability to undergo redox cycling.[16][17][18] Naphthoquinones can be reduced to the corresponding semiquinone radical and then to the hydroquinone.[16] In the presence of molecular oxygen, the semiquinone can be re-oxidized to the quinone, generating reactive oxygen species (ROS) such as the superoxide radical anion.[16] The presence of the electron-withdrawing nitro group is expected to influence the redox potential of the quinone system, thereby affecting the efficiency of this redox cycling process.[19]

Part 3: Biological Activities and Mechanisms of Action

The biological activities of nitronaphthoquinones are multifaceted and are largely attributed to their ability to induce oxidative stress and interact with cellular macromolecules.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of nitronaphthoquinone derivatives against a range of cancer cell lines.[13][20] The primary mechanism of their cytotoxic action is believed to be the generation of ROS through redox cycling.[21] This increase in intracellular ROS can lead to damage of cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

The electron-withdrawing nitro group can enhance the redox cycling capacity of the naphthoquinone core, leading to increased ROS production and, consequently, higher cytotoxicity.[14][15]

Sources

- 1. fsw.cc [fsw.cc]

- 2. researchpublish.com [researchpublish.com]

- 3. chemistryviews.org [chemistryviews.org]

- 4. specialchem.com [specialchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. chemistry-online.com [chemistry-online.com]

- 7. scribd.com [scribd.com]

- 8. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. US3941815A - Process for the preparation of 5-nitro-1,4-naphthoquinone - Google Patents [patents.google.com]

- 11. Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 12. US4880571A - Process for the preparation of 5-nitro-1,4-naphthoquinone - Google Patents [patents.google.com]

- 13. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of New Regioisomers of 5-Nitro-1,4-Naphthoquinone, Evaluation of Antioxidant and Catalase Inhibition Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Redox-Active Quinone Chelators: Properties, Mechanisms of Action, Cell Delivery, and Cell Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Redox properties of the nitronyl nitroxide antioxidants studied via their reactions with nitroxyl and ferrocyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Naphthoquinone Derivatives as Scaffold to Develop New Drugs for Tuberculosis Treatment [frontiersin.org]

- 21. Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,3-Dichloro-6-nitronaphthalene-1,4-dione: A Technical Guide

Introduction

2,3-Dichloro-6-nitronaphthalene-1,4-dione, with the chemical formula C₁₀H₃Cl₂NO₄, is a halogenated and nitrated derivative of 1,4-naphthoquinone.[1][2] The naphthoquinone core is a prominent scaffold in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antifungal, and antibacterial properties. The introduction of dichloro and nitro functionalities is expected to significantly modulate the electronic properties and biological activity of the parent naphthoquinone molecule, making it a compound of interest for further investigation in medicinal chemistry and materials science.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this regard, providing detailed information about the molecular structure, functional groups, and molecular weight of a compound. This guide will delve into the theoretical underpinnings and practical aspects of applying these techniques to the characterization of 2,3-Dichloro-6-nitronaphthalene-1,4-dione.

Molecular Structure and Properties:

| Property | Value | Source |

| CAS Number | 29284-76-2 | [1][3] |

| Molecular Formula | C₁₀H₃Cl₂NO₄ | [1][2] |

| Molecular Weight | 272.04 g/mol | [1][2] |

| Melting Point | 186 °C | [1][3] |

| Appearance | Expected to be a crystalline solid | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 2,3-Dichloro-6-nitronaphthalene-1,4-dione, ¹H and ¹³C NMR will be crucial for confirming the substitution pattern on the aromatic ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the nitrated aromatic ring. The chemical shifts and coupling patterns can be predicted based on the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, which will deshield the protons, shifting their signals to a lower field (higher ppm).

-

H-5: This proton is ortho to the nitro group and is expected to be the most deshielded, appearing as a doublet.

-

H-7: This proton is meta to the nitro group and will likely appear as a doublet of doublets.

-

H-8: This proton is para to the nitro group and will appear as a doublet.

For comparison, the aromatic protons of the unsubstituted ring in 2,3-dichloro-1,4-naphthoquinone appear in the range of 7.8-8.2 ppm.[4] The presence of the nitro group in the 6-position is expected to shift these downfield.

Table of Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 8.5 - 8.7 | d | ~2-3 |

| H-7 | 8.3 - 8.5 | dd | ~8-9, ~2-3 |

| H-8 | 7.9 - 8.1 | d | ~8-9 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about all ten carbon atoms in the molecule. The carbonyl carbons (C-1 and C-4) will appear at the lowest field, typically in the range of 170-185 ppm. The carbons bearing the chloro (C-2 and C-3) and nitro (C-6) groups will also have characteristic chemical shifts.

Table of Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C-1, C-4 | 175 - 180 |

| C-2, C-3 | 145 - 150 |

| C-4a, C-8a | 130 - 135 |

| C-5 | 125 - 130 |

| C-6 | 148 - 152 |

| C-7 | 128 - 132 |

| C-8 | 120 - 125 |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[5][6]

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7] Ensure the sample is fully dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[6]

-

Transfer the filtered solution into a clean, high-quality 5 mm NMR tube.[7]

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required (e.g., 1024 or more). A proton-decoupled sequence should be used to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Diagram of NMR Workflow:

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2,3-Dichloro-6-nitronaphthalene-1,4-dione, the IR spectrum will be characterized by the vibrational frequencies of the carbonyl groups, the nitro group, and the C-Cl bonds.

Predicted IR Spectrum

-

C=O Stretching: The two carbonyl groups in the quinone ring are expected to show a strong absorption band in the region of 1650-1700 cm⁻¹.

-

NO₂ Stretching: The nitro group will exhibit two characteristic strong stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

-

C-Cl Stretching: The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

-

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the aromatic ring will give rise to several bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern and are expected in the 700-900 cm⁻¹ range.

Table of Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (quinone) | 1670 - 1690 | Strong |

| NO₂ (asymmetric stretch) | 1530 - 1550 | Strong |

| NO₂ (symmetric stretch) | 1350 - 1370 | Strong |

| Aromatic C=C | 1580 - 1620 | Medium |

| Aromatic C-H | 3050 - 3100 (stretch), 800-900 (bend) | Weak, Medium |

| C-Cl | 700 - 800 | Medium |

Experimental Protocol for FTIR Data Acquisition (Solid Sample)

For solid samples, the Attenuated Total Reflectance (ATR) or the KBr pellet method can be employed. The ATR method is generally quicker and requires minimal sample preparation.

Step-by-Step Methodology (ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Lower the press arm to apply firm and even pressure on the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[8]

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

The resulting spectrum can be analyzed for the presence of characteristic absorption bands.

-

Diagram of FTIR-ATR Workflow:

Caption: Workflow for solid sample analysis using FTIR-ATR.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. Electron Ionization (EI) is a common ionization technique for small, volatile organic molecules.[9][10][11]

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is 271 (for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. The M+2 peak (containing one ³⁷Cl) will have an intensity of about 65% of the M⁺ peak, and the M+4 peak (containing two ³⁷Cl) will have an intensity of about 10%.

-

Fragmentation Pattern: EI is a "hard" ionization technique that often leads to extensive fragmentation.[10] Key fragmentation pathways for 2,3-Dichloro-6-nitronaphthalene-1,4-dione could include:

-

Loss of NO₂ (m/z 46)

-

Loss of CO (m/z 28) from the quinone ring

-

Loss of Cl (m/z 35)

-

Table of Predicted Key Mass Spectral Peaks:

| m/z | Identity |

| 271/273/275 | [M]⁺ |

| 225/227/229 | [M - NO₂]⁺ |

| 243/245/247 | [M - CO]⁺ |

| 236/238 | [M - Cl]⁺ |

Experimental Protocol for Mass Spectrometry (EI-MS)

Step-by-Step Methodology:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or, if coupled with a gas chromatograph (GC-MS), inject the solution into the GC.

-

-

Ionization:

-

The sample is vaporized and enters the ion source.

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9]

-

-

Mass Analysis:

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their m/z ratio.

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Diagram of EI-MS Workflow:

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of 2,3-Dichloro-6-nitronaphthalene-1,4-dione, employing NMR, IR, and MS, is essential for its unambiguous structural confirmation and purity assessment. This guide provides a detailed predictive framework for the expected spectroscopic data and robust, field-proven protocols for their acquisition. The synergistic use of these analytical techniques will provide the necessary evidence to confirm the molecular structure, identify key functional groups, and determine the molecular weight, thereby enabling further investigation into the chemical and biological properties of this promising compound. Researchers and scientists are encouraged to use this guide as a foundational resource for their experimental work.

References

-

ResearchGate. (2021). Reactions of 2, 3-Dibromonaphthalene-1, 4-Dione and Pyridyl Amines: X-ray Structures, DFT Investigations, and Selective Detection. Retrieved from [Link]

-

ACS Publications. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Study of Naphthoquinones and Their Complexes with DNA by Using Raman Spectroscopy and Surface Enhanced Raman Spectroscopy: New Insight into Interactions of DNA with Plant Secondary Metabolites. PMC. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

- Unknown Source. (n.d.).

-

International Journal of Pharmaceutical Sciences Review and Research. (2017). A Review on Spectroscopic Analysis of Phytopharmaceuticals Review Article. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dichloro-6-nitronaphthalene-1,4-dione. Retrieved from [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

-

Triclinic Labs. (n.d.). Spectroscopic Chemical Identification and Analysis Services. Retrieved from [Link]

- Google Patents. (n.d.). US3433812A - Preparation of 2,3-dichloro-1,4-naphthoquinone from naphthalene.

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Crysdot LLC. (n.d.). 2,3-Dichloro-6-nitronaphthalene-1,4-dione. Benzene Compounds. Retrieved from [Link]

-

PMC. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. Retrieved from [Link]

- Unknown Source. (2023).

- Unknown Source. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.

-

Semantic Scholar. (n.d.). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4- NAPHTHOQUINONE: A REVIEW. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

-

International Journal of Research -GRANTHAALAYAH. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2,3-Dichloro-6-nitronaphthalene-1,4-dione | C10H3Cl2NO4 | CID 12883018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-DICHLORO-6-NITRO-1,4-NAPHTHOQUINONE | 29284-76-2 [chemicalbook.com]

- 4. 2,3-Dichloro-1,4-naphthoquinone(117-80-6) 1H NMR spectrum [chemicalbook.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

- 11. rroij.com [rroij.com]

solubility of "2,3-Dichloro-6-nitronaphthalene-1,4-dione" in organic solvents

An In-Depth Technical Guide to the Solubility of 2,3-Dichloro-6-nitronaphthalene-1,4-dione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 2,3-dichloro-6-nitronaphthalene-1,4-dione, a molecule of interest in synthetic and medicinal chemistry. Given the limited availability of direct solubility data for this specific compound, this document synthesizes foundational principles of organic chemistry, data from structurally related compounds, and detailed experimental protocols to empower researchers in their handling and application of this molecule.

Introduction: The Significance of Solubility

The utility of a chemical compound in any application, from organic synthesis to drug delivery, is fundamentally governed by its solubility. For 2,3-dichloro-6-nitronaphthalene-1,4-dione, understanding its behavior in various organic solvents is crucial for reaction condition optimization, purification, formulation, and biological screening. This guide delves into the theoretical and practical aspects of the solubility of this compound, providing a framework for its effective use in a laboratory setting.

Physicochemical Properties of 2,3-Dichloro-6-nitronaphthalene-1,4-dione

A molecule's solubility is intrinsically linked to its physical and chemical properties. The key characteristics of 2,3-dichloro-6-nitronaphthalene-1,4-dione are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2,3-dichloro-6-nitronaphthalene-1,4-dione | [1][2] |

| CAS Number | 29284-76-2 | [1][2][3][4] |

| Molecular Formula | C₁₀H₃Cl₂NO₄ | [1][2][3][4] |

| Molecular Weight | 272.04 g/mol | [1][3][4] |

| Melting Point | 186 °C | [3][5] |

| Boiling Point | 408.577 °C at 760 mmHg | [3][5] |

| Density | 1.715 g/cm³ | [3][5] |

The presence of polar functional groups (two carbonyls and a nitro group) combined with a largely non-polar aromatic core and halogen substituents suggests a nuanced solubility profile.

Theoretical Principles and Predicted Solubility Profile

The foundational principle governing solubility is "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7] For 2,3-dichloro-6-nitronaphthalene-1,4-dione, we can dissect the molecule to predict its interactions with various solvent classes.

-

Naphthalene Backbone: The large, aromatic naphthalene core is hydrophobic and will favor interactions with non-polar solvents through van der Waals forces.

-

Dione and Nitro Groups: The two carbonyl (C=O) groups of the quinone and the nitro (NO₂) group are highly polar and can participate in dipole-dipole interactions.

-

Dichloro Substituents: The two chlorine atoms are electronegative, contributing to the molecule's overall polarity, but also increase its molecular weight and size, which can temper solubility.

Based on these features, a predicted solubility profile can be established. A structurally similar compound, 2,3-dichloro-1,4-naphthoquinone, is known to be insoluble in water but soluble in organic solvents such as acetone, alcohols, benzene, and dichloromethane.[8] This provides a strong basis for predicting the behavior of the nitro-substituted analogue.

Predicted Solubility:

-

High Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) , which can effectively solvate the polar regions of the molecule. Chlorinated solvents like dichloromethane and chloroform are also likely to be good solvents due to their ability to interact with both the polar and non-polar aspects of the molecule.[9]

-

Moderate Solubility: Expected in ketones like acetone and esters like ethyl acetate , which have intermediate polarity. Alcohols such as ethanol and methanol may show moderate solubility; while they are polar and can hydrogen bond, the large non-polar surface of the naphthalene ring may limit miscibility.[8]

-

Low to Negligible Solubility: Expected in non-polar solvents like hexane and toluene , as the polar functional groups will hinder dissolution.[7] It is also predicted to be poorly soluble in water, a highly polar protic solvent, as the energy required to break the strong hydrogen bonds in water would not be compensated by the interactions with the solute.[9][10]

Experimental Determination of Solubility

To obtain quantitative data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound.

Materials and Equipment

-

2,3-Dichloro-6-nitronaphthalene-1,4-dione (solute)

-

A range of organic solvents (e.g., DMSO, DMF, dichloromethane, acetone, ethyl acetate, ethanol, methanol, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The general workflow for determining solubility is depicted below.

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,3-dichloro-6-nitronaphthalene-1,4-dione to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually confirm that excess solid is still present.

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Analysis:

-

Carefully withdraw an aliquot from the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved solute.

-

-

Data Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| DMSO | 7.2 | 25 | Experimental Value | Calculated Value |

| DMF | 6.4 | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 3.1 | 25 | Experimental Value | Calculated Value |

| Acetone | 5.1 | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 4.4 | 25 | Experimental Value | Calculated Value |

| Ethanol | 4.3 | 25 | Experimental Value | Calculated Value |

| Toluene | 2.4 | 25 | Experimental Value | Calculated Value |

| Hexane | 0.1 | 25 | Experimental Value | Calculated Value |

Practical Implications in Research and Development